molecular formula C21H16ClFN2O4 B1664279 4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid CAS No. 847727-81-5

4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid

Cat. No. B1664279
M. Wt: 414.8 g/mol
InChI Key: FKXDPPYCCKCVCW-LBPRGKRZSA-N
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Description

The compound “4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid” is a chemical compound with the molecular formula C21H16ClFN2O4 . It has a molecular weight of 414.8 g/mol . The compound has a complex structure, which includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 414.8 g/mol and a complexity of 565 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its topological polar surface area is 88.5 Ų .

Scientific Research Applications

Synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)aminomethyl]benzamide

This study details the synthesis of an intermediate, 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid, which is closely related to the compound . It highlights a method using CDI and treatment with ethyl chloroformate and triethylamine, demonstrating the chemical process involved in creating similar complex compounds (Li Bo-yu, 2003).

Antibacterial Agent Synthesis

A study on the synthesis of new fluorine-containing molecules with antibacterial properties mentions the use of 4-fluoro-3-(phenoxy)phenyl groups. These are pharmacophores that can be utilized in creating biologically active molecules, similar to the structure of the specified compound (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Structural and Spectral Analysis in Synthesis

This research elaborates on the synthesis and characterization of Schiff base ligands and their metal complexes, derived from acids like 3-Aldehydosalicylic acid. This is relevant as it shows the application of complex benzoic acids in forming coordination complexes, a process potentially applicable to the compound (B. M. Kalshetty, R. Gani, S. Karabasannavar, M. B. Kalashetti, 2013).

Synthesis of Radiopharmaceuticals

The synthesis of a radiopharmaceutical compound, 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid, involves a complex sequence that could be analogous to the synthetic pathway of the specified compound. This study shows the detailed steps and conditions required for such intricate syntheses (R. Standridge, J. E. Swigor, 1991).

Synthesis of Antimicrobial Compounds

A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to antimicrobial compounds, is relevant due to the similar complexity and potential biological activity comparable to the compound (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).

properties

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXDPPYCCKCVCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 2
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 3
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 4
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 5
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 6
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid

Citations

For This Compound
3
Citations
TM Loo, F Kamachi, Y Watanabe, S Yoshimoto… - Cancer discovery, 2017 - AACR
Obesity increases the risk of cancers, including hepatocellular carcinomas (HCC). However, the precise molecular mechanisms through which obesity promotes HCC development are …
Number of citations: 353 aacrjournals.org
TM Loo - 2017
Number of citations: 0
Т ОКУМУРА - 2018 - elibrary.ru
Изобретение относится к применению соединения, выбранного из группы, состоящей из 3-[2-(4-{2-этил-4, 6-диметил-1H-имидазо [4, 5-c] пиридин-1-ил} фенил) этил]-1-[(4-…
Number of citations: 0 elibrary.ru

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